

Structural Analysis of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

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Abstract

3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, possesses a unique structural framework that is of interest in medicinal chemistry and materials science. This document provides a comprehensive structural analysis of this compound, leveraging predictive methods and comparative data from analogous structures due to the limited availability of direct experimental crystallographic and spectroscopic data. This guide summarizes key structural identifiers, predicted spectroscopic characteristics, and a viable synthetic approach, offering a foundational resource for researchers.

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde or 3-(4-tolyl)benzaldehyde, is an aromatic compound featuring a benzaldehyde moiety substituted with a 4-methylphenyl (p-tolyl) group at the meta-position. This substitution pattern imparts specific conformational and electronic properties that can influence its reactivity and biological activity. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is crucial for its application in rational drug design and the development of novel organic materials.

Structural and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of **3-(4-Methylphenyl)benzaldehyde** are summarized in the table below. These properties provide a baseline for its handling, characterization, and potential applications.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ O
Molecular Weight	196.25 g/mol
IUPAC Name	3-(4-methylphenyl)benzaldehyde
SMILES	<chem>Cc1ccc(cc1)c1cccc(c1)C=O</chem>
InChI Key	VEEXIHQTCQUWED-UHFFFAOYSA-N
CAS Number	116470-54-3
Predicted XlogP	3.9
Predicted Boiling Point	325.7 ± 25.0 °C
Predicted Density	1.08 ± 0.1 g/cm ³

Spectroscopic Analysis

Direct experimental spectra for **3-(4-Methylphenyl)benzaldehyde** are not widely available in public databases. Therefore, the following sections provide a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from closely related analogs such as benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for **3-(4-Methylphenyl)benzaldehyde** in CDCl₃ are presented below. These predictions are based on established substituent effects and data from similar aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Aldehyde (-CHO)	9.9 - 10.1	Singlet
Aromatic (benzaldehyde ring)	7.5 - 8.0	Multiplet
Aromatic (tolyl ring)	7.2 - 7.4	Multiplet
Methyl (-CH ₃)	2.3 - 2.5	Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	191 - 193
Aromatic (quaternary)	135 - 145
Aromatic (CH)	125 - 135
Methyl (-CH ₃)	20 - 22

Infrared (IR) Spectroscopy

The IR spectrum of **3-(4-Methylphenyl)benzaldehyde** is expected to exhibit characteristic absorption bands corresponding to its functional groups. A summary of the predicted key vibrational frequencies is provided.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820-2850 & 2720-2750	Medium, sharp
C=O stretch (aldehyde)	1690-1710	Strong, sharp
C=C stretch (aromatic)	1580-1610, 1450-1500	Medium to strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (methyl)	2920-2960	Medium

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-(4-Methylphenyl)benzaldehyde** is predicted to show a molecular ion peak and characteristic fragmentation patterns. The predicted major fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Predicted Fragmentation Pathway
196	[M] ⁺	Molecular ion
195	[M-H] ⁺	Loss of the aldehydic proton
181	[M-CH ₃] ⁺	Loss of a methyl radical
167	[M-CHO] ⁺	Loss of the formyl radical
91	[C ₇ H ₇] ⁺	Tropylium ion (from the tolyl moiety)
77	[C ₆ H ₅] ⁺	Phenyl cation (from the benzaldehyde moiety)

Synthesis and Experimental Protocols

A highly effective and versatile method for the synthesis of **3-(4-Methylphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a

carbon-carbon bond between an aryl halide and an organoboron compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.

Materials:

- 3-Bromobenzaldehyde
- 4-Methylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- 1-Propanol
- Water
- Ethyl acetate
- Brine

Procedure:

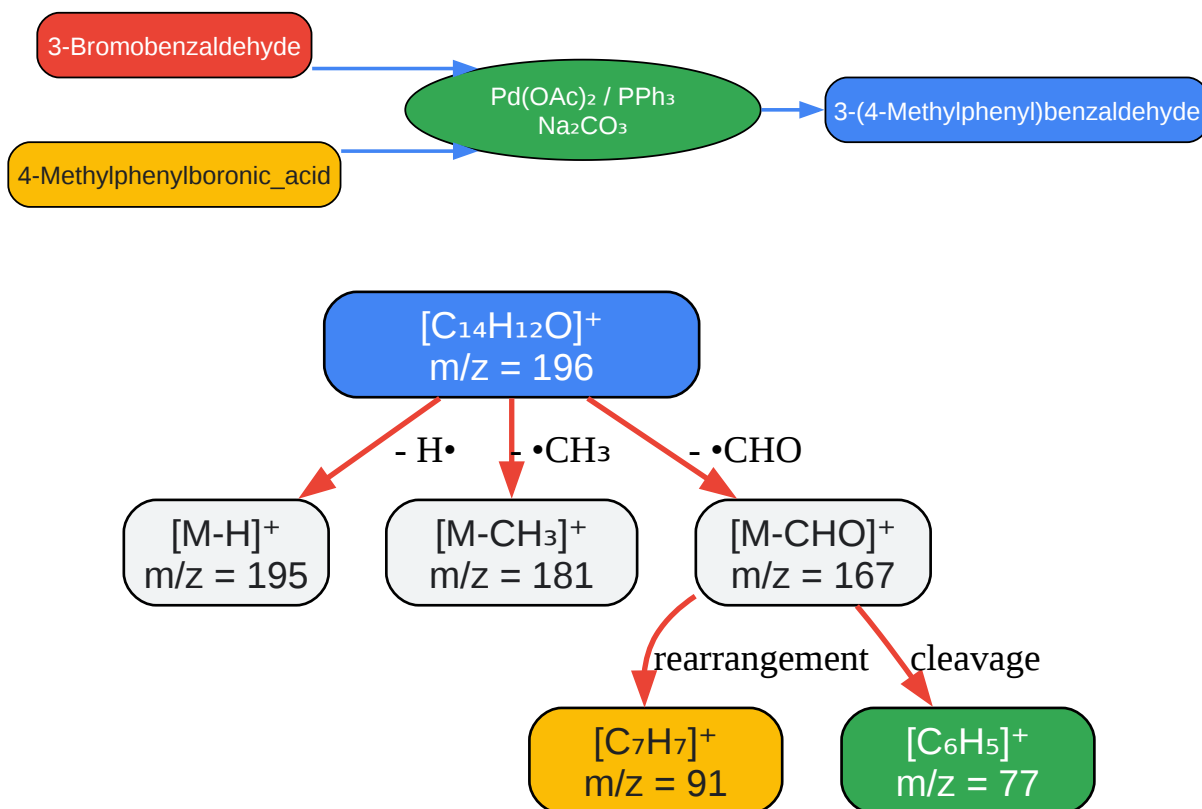
- To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 4-methylphenylboronic acid (1.1 eq.), and 1-propanol.
- Purge the flask with an inert gas (e.g., nitrogen or argon).
- Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.06 eq.).
- Add a 2M aqueous solution of sodium carbonate (2.0 eq.).
- Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Synthetic Pathway

The Suzuki-Miyaura coupling reaction provides a direct route to **3-(4-Methylphenyl)benzaldehyde**.



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- To cite this document: BenchChem. [Structural Analysis of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058422#3-4-methylphenyl-benzaldehyde-structural-analysis]

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